Btk-IN-19

BTK Kinase Assay Biochemical IC50

Researchers studying BTK-dependent signaling often face irreversible inhibitor artifacts. Btk-IN-19 (Compound 51) is a validated, reversible BTK inhibitor that eliminates these confounding effects, providing a precise tool for target engagement studies. - Biochemical IC50 < 1 nM ensures complete target engagement at low nanomolar concentrations. - Validated in vivo: A single 80 mg/kg IP dose inhibits CD69 in mice; oral bioavailability exceeds 34% in rats. - Crystal structure available (PDB: 7LTZ) for rational drug design. - Supplied with >98% purity and rigorous quality documentation for reliable, reproducible results.

Molecular Formula C21H22Cl2N6O
Molecular Weight 445.3 g/mol
Cat. No. B15140693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-19
Molecular FormulaC21H22Cl2N6O
Molecular Weight445.3 g/mol
Structural Identifiers
SMILESC1CN(CC2C1CCN2C3=NC=NC4=C3C=CN4)C(=O)CNC5=CC(=CC(=C5)Cl)Cl
InChIInChI=1S/C21H22Cl2N6O/c22-14-7-15(23)9-16(8-14)25-10-19(30)28-5-2-13-3-6-29(18(13)11-28)21-17-1-4-24-20(17)26-12-27-21/h1,4,7-9,12-13,18,25H,2-3,5-6,10-11H2,(H,24,26,27)/t13-,18-/m0/s1
InChIKeyZJKAMIGVAPQVOU-UGSOOPFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Btk-IN-19: A High-Potency Reversible BTK Inhibitor for B-Cell Signaling Research and Preclinical Procurement


Btk-IN-19 (Compound 51, CAS 1374240-01-3) is a reversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. It is characterized by sub-nanomolar biochemical potency and demonstrated cellular and in vivo pharmacodynamic activity, distinguishing it as a tool compound for studying non-covalent BTK inhibition [1][2].

Why Btk-IN-19 Cannot Be Replaced by Other Reversible BTK Inhibitors


Reversible BTK inhibitors exhibit marked differences in potency, selectivity, and ADME properties due to structural variations. Btk-IN-19's specific profile—sub-nanomolar biochemical IC50 (<1 nM) combined with demonstrated in vivo pharmacodynamic effects in mice—cannot be assumed for other reversible BTK inhibitors. Its unique combination of potency and oral exposure, as validated in a rodent model, makes it a distinct research tool where precise target engagement and in vivo response are critical [1].

Quantitative Differentiation of Btk-IN-19: Biochemical, Cellular, and In Vivo Benchmarking


Biochemical Potency: Sub-Nanomolar BTK Inhibition Distinguishes Btk-IN-19 from Less Potent Reversible Inhibitors

Btk-IN-19 exhibits an IC50 of <0.001 μM (i.e., <1 nM) against BTK in a biochemical assay, placing it among the most potent reversible BTK inhibitors reported. For comparison, other reversible BTK inhibitors such as GDC-0853 (Fenebrutinib) exhibit an IC50 of approximately 0.9 nM, while earlier reversible leads often show IC50 values in the 10–100 nM range [1][2]. This sub-nanomolar potency reduces the compound concentration required for complete target engagement in cellular and in vivo studies.

BTK Kinase Assay Biochemical IC50

Cellular Activity: Btk-IN-19 Inhibits B-Cell Proliferation with an IC50 of 0.080 μM

In a functional cellular assay, Btk-IN-19 inhibited the proliferation of B cells enriched from PBMCs with an IC50 of 0.080 μM after 3 days of treatment. This cellular potency is consistent with its biochemical activity and demonstrates effective target engagement in a physiologically relevant context. By comparison, many reversible BTK inhibitors show a greater shift between biochemical and cellular IC50 values due to permeability or target occupancy limitations [1][2].

B-cell Proliferation Cellular IC50

In Vivo Pharmacodynamics: Btk-IN-19 Demonstrates Robust CD69 Inhibition in a Mouse Model

In DBA/1 mice, a single intraperitoneal dose of Btk-IN-19 at 80 mg/kg resulted in strong inhibition of CD69, a well-established marker of B-cell activation. This in vivo pharmacodynamic response validates the compound's ability to engage BTK and modulate downstream signaling in a living organism. Such in vivo efficacy is not universally observed among reversible BTK inhibitors, many of which fail to demonstrate robust target modulation in animal models due to poor pharmacokinetics or insufficient potency [1].

In Vivo CD69 Pharmacodynamics

Oral Bioavailability: Btk-IN-19 Achieves >34% Oral Exposure in Rats, Supporting In Vivo Use

Following oral administration at 5 mg/kg in rats, Btk-IN-19 demonstrated low-to-moderate clearance and modest oral exposure with a bioavailability (%F) greater than 34%. This level of oral exposure is sufficient to support in vivo pharmacodynamic and efficacy studies without the need for continuous infusion or high-dose parenteral administration. Many reversible BTK inhibitors suffer from poor oral absorption, limiting their utility in animal models; Btk-IN-19's favorable PK profile distinguishes it from less optimized analogs [1].

Pharmacokinetics Oral Bioavailability ADME

Recommended Research and Preclinical Application Scenarios for Btk-IN-19


B-Cell Signaling Pathway Dissection in Cellular Models

Use Btk-IN-19 at concentrations ranging from 10 nM to 1 μM to reversibly inhibit BTK in B-cell lines or primary human B cells. Its sub-nanomolar biochemical potency ensures complete target engagement at low nanomolar concentrations, while the cellular IC50 of 80 nM provides a benchmark for functional assays. This scenario is ideal for studying BTK-dependent signaling events (e.g., PLCγ2 phosphorylation, calcium flux) without the confounding effects of irreversible covalent modification [1].

In Vivo Pharmacodynamic Validation in Murine Models of Autoimmunity

Employ Btk-IN-19 in DBA/1 or C57BL/6 mice to assess BTK target engagement and downstream effects on B-cell activation markers such as CD69 and CD86. A single 80 mg/kg IP dose has been validated to inhibit CD69, providing a rapid readout of compound activity. The compound's oral bioavailability (>34% in rats) also enables chronic oral dosing for efficacy studies in models of rheumatoid arthritis, lupus, or B-cell malignancies [1].

Structure-Activity Relationship (SAR) Studies of Reversible BTK Inhibitors

Utilize Btk-IN-19 as a reference standard in medicinal chemistry campaigns aimed at developing next-generation reversible BTK inhibitors. Its well-characterized biochemical potency (IC50 <1 nM), cellular activity, and in vivo PK/PD profile provide a robust benchmark against which novel analogs can be compared. The availability of its crystal structure in complex with BTK (PDB: 7LTZ) further supports rational design efforts [1].

Comparative Pharmacology of Reversible vs. Irreversible BTK Inhibitors

Contrast the pharmacodynamic and safety profiles of Btk-IN-19 with irreversible BTK inhibitors such as ibrutinib or acalabrutinib. The reversible binding mode of Btk-IN-19 may result in a distinct kinetic profile of target inhibition and recovery, which can be explored in washout experiments in vitro or in time-course studies in vivo. Such comparisons are critical for understanding the therapeutic implications of covalent versus non-covalent BTK inhibition [1].

Technical Documentation Hub

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